molecular formula C24H16Br2N2O2 B3264411 4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 391218-29-4

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B3264411
CAS No.: 391218-29-4
M. Wt: 524.2 g/mol
InChI Key: QTVZXTHDEYDANQ-UHFFFAOYSA-N
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Description

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is an organic compound with a complex structure that includes bromine atoms and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multiple steps, starting with the bromination of naphthalene derivatives followed by amide formation. Common reagents used in these reactions include bromine, acetic acid, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2-BROMOBENZAMIDE: A simpler structure with similar bromine and amide groups.

    4-BROMO-N-METHYLBENZAMIDE: Another brominated benzamide with a methyl group.

Uniqueness

4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is unique due to its complex structure, which includes multiple bromine atoms and benzamide groups

Properties

IUPAC Name

4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVZXTHDEYDANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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